molecular formula C10H15N3O B13328637 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13328637
M. Wt: 193.25 g/mol
InChI Key: FEOFEPUYOQJQFM-UHFFFAOYSA-N
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Description

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with an oxolan-2-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Biological Activity

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies.

  • Chemical Formula : C10_{10}H15_{15}N3_3O
  • CAS Number : 1340321-35-8
  • Molecular Weight : 189.25 g/mol

The structure of this compound features an imidazo-pyrimidine core with an oxolane substituent, which may influence its interaction with biological targets.

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class can act as enzyme inhibitors and modulate various biological pathways. The specific mechanisms include:

  • Inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which is involved in the regulation of the cGAS-STING pathway. This pathway plays a crucial role in immune response and cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound has been shown to enhance mRNA expression of key immune response genes such as IFNB1 and CXCL10 when combined with cGAMP treatment .

Case Study 1: ENPP1 Inhibition

A study highlighted the efficacy of a related imidazo derivative as a potent ENPP1 inhibitor. The compound demonstrated an IC50_{50} value of approximately 5.70 nM against ENPP1 while showing minimal inhibition against other ecto-nucleotide triphosphate diphosphohydrolases (ENPPs) . This specificity suggests potential for therapeutic applications in cancer immunotherapy.

Case Study 2: Antitumor Activity

In vivo pharmacokinetic studies revealed that treatment with the compound at a dosage of 80 mg/kg significantly inhibited tumor growth when combined with anti-PD-1 antibodies. The combination therapy resulted in a tumor growth inhibition rate of 77.7% in murine models, indicating robust antitumor activity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
This compound StructureExhibits selective ENPP1 inhibition and potential immunomodulatory effects.
5-(Oxolan-3-yl)-imidazo[1,2-a]pyrimidine StructureSimilar biological activities; however, structural differences may influence binding affinities.
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine StructureKnown for strong kinase inhibition properties but lacks oxolane substitution.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-5-13-6-4-11-10(13)12-8/h4,6,8-9H,1-3,5,7H2,(H,11,12)

InChI Key

FEOFEPUYOQJQFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCN3C=CN=C3N2

Origin of Product

United States

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